3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
Description
3-[(4-Phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfonyl-linked 4-phenylpiperazine moiety and a para-isopropylphenyl substituent. Thiophene carboxamides are commonly studied for their antibacterial, antifungal, and receptor-targeting properties due to their ability to engage in hydrogen bonding and π-π interactions . The sulfonyl-piperazine group may enhance solubility and receptor binding, as seen in related compounds , while the isopropylphenyl group could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-18(2)19-8-10-20(11-9-19)25-24(28)23-22(12-17-31-23)32(29,30)27-15-13-26(14-16-27)21-6-4-3-5-7-21/h3-12,17-18H,13-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKGVQIEDLQPTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized asacetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
Similar compounds have shown to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain. This inhibition could be achieved through competitive or non-competitive inhibition.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized and evaluated as acetylcholinesterase inhibitors. These compounds have shown moderate inhibitory activities in vitro.
Biological Activity
3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a thiophene ring, a sulfonamide group, and a piperazine moiety, making it a candidate for various biological activities, including anticancer and antibacterial properties.
Chemical Structure and Properties
The molecular formula of the compound is C24H27N3O3S2, indicating the presence of multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O3S2 |
| Molecular Weight | 469.62 g/mol |
| CAS Number | 1040653-83-5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperazine moiety may interact with neurotransmitter receptors, modulating various biological pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including compounds structurally related to this compound. For instance, derivatives with similar structures have shown significant activity against Hep3B cancer cell lines, with IC50 values indicating effective growth inhibition. The compound's mechanism involves disrupting microtubule dynamics akin to known anticancer agents like Combretastatin A-4 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
| 3-(target compound) | Hep3B | TBD |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various pathogenic bacteria. In vitro studies demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
| Bacteria | Activity Index (%) |
|---|---|
| Staphylococcus aureus | 83.3 |
| Escherichia coli | 64.0 |
| Bacillus subtilis | 82.6 |
| Pseudomonas aeruginosa | 86.9 |
Case Studies
- Anticancer Study : A study synthesized several thiophene carboxamide derivatives and evaluated their anticancer activities using MTS assays on Hep3B cell lines. The results indicated that structural modifications could enhance biological activity, leading to compounds with IC50 values significantly lower than those of standard chemotherapeutics .
- Antioxidant and Antibacterial Study : Another investigation focused on the antioxidant properties of synthesized thiophene derivatives using the ABTS method, revealing notable inhibition rates compared to ascorbic acid. The study also assessed antibacterial activity against multiple strains, confirming the compound's broad-spectrum efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications, particularly in treating neurological disorders. Its structure allows for interaction with neurotransmitter receptors, making it a candidate for developing drugs targeting conditions like depression and anxiety.
Case Study: Inhibition of Cholinesterases
Research indicates that compounds with similar structures exhibit significant inhibition of cholinesterases, crucial enzymes in neurotransmission. For instance, derivatives of this compound have shown comparable IC50 values to known cholinesterase inhibitors, suggesting potential use in Alzheimer's disease treatment.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The sulfonamide group is known to enhance the compound's ability to interact with cellular targets involved in cancer proliferation.
Case Study: Cytotoxicity Assay
A cytotoxicity assay demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
Material Science
Due to its unique thiophene structure, the compound is being investigated for applications in organic electronics and photonic devices. Its electronic properties may allow it to be used in the development of novel materials for sensors or photovoltaic cells.
Case Study: Organic Photovoltaics
Research has shown that incorporating thiophene derivatives into organic photovoltaic systems can enhance charge transport properties, leading to improved efficiency in solar energy conversion.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues and their distinguishing features:
Pharmacological and Physicochemical Properties
- Electronic Effects : Fluorination in introduces electron-withdrawing effects, which could modulate receptor binding kinetics (e.g., serotonin 5-HT1A affinity) .
- Metabolic Stability : Nitro groups in may lead to reactive metabolites, whereas the sulfonamide in the target compound is generally more stable .
Preparation Methods
Thiophene Ring Functionalization
The thiophene backbone serves as the central scaffold. Synthesis typically begins with thiophene-2-carboxylic acid , which undergoes sulfonation at the 3-position. In a representative procedure, the carboxylic acid group is first protected as a methyl ester to prevent undesired side reactions during sulfonylation. The sulfonation employs 4-phenylpiperazine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the intermediate 3-sulfonyl-thiophene-2-carboxylate (Scheme 1A).
Key Conditions :
Amide Coupling with 4-Isopropylphenylamine
The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water. Subsequent amide coupling with 4-(propan-2-yl)aniline is achieved via carbodiimide-mediated activation. Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitate this step, producing the target carboxamide.
Optimization Insight :
Alternative Routes via Pd-Catalyzed Cross-Coupling
Recent advances leverage palladium catalysis for modular synthesis. A nitro-functionalized thiophene intermediate undergoes Suzuki-Miyaura coupling with aryl boronic esters to install the 4-isopropylphenyl group (Scheme 1B). This method avoids competitive sulfonation side reactions but requires stringent anhydrous conditions.
Comparative Data :
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Classical | EDCl/HOBt, DMF | 80% | 95% |
| Pd-Catalyzed | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 72% | 92% |
Critical Analysis of Sulfonylation Strategies
Sulfonyl Chloride Reactivity
The choice of sulfonating agent significantly impacts efficiency. 4-Phenylpiperazine-1-sulfonyl chloride is preferred due to its commercial availability and stability. However, in situ generation from sodium sulfinate derivatives (e.g., using thionyl chloride) offers cost advantages for large-scale synthesis.
Side Reactions :
Solvent and Base Optimization
Polar aprotic solvents (DMF, DCM) enhance sulfonyl chloride solubility, while TEA scavenges HCl, preventing acid-mediated decomposition. Replacing TEA with N,N-diisopropylethylamine (DIPEA) reduces racemization in chiral intermediates but increases costs.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) shows a single peak at 12.7 minutes, confirming >99% purity.
Industrial-Scale Challenges and Solutions
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis typically involves sequential functionalization of the thiophene-2-carboxamide core. Key steps include:
- Sulfonylation : Introducing the 4-phenylpiperazine sulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–25°C, with triethylamine as a base) .
- Amide Coupling : The N-[4-(propan-2-yl)phenyl] substituent is attached using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to ensure regioselectivity . Critical parameters include temperature control during sulfonylation (to avoid side reactions) and stoichiometric ratios in coupling steps. Yield optimization may require iterative DOE (Design of Experiments) approaches to balance reactivity and purity .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR validate regiochemistry, particularly distinguishing sulfonyl and carboxamide groups. H-N HMBC can confirm piperazine connectivity .
- X-ray Crystallography : Single-crystal analysis resolves ambiguous stereoelectronic effects, especially around the sulfonyl-piperazine moiety. SHELX software (e.g., SHELXL-2018) is recommended for refinement .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV/Vis and mass detection ensures >95% purity and identifies residual solvents .
Q. How can researchers troubleshoot low solubility in aqueous buffers during bioassays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay conditions .
- pH Adjustment : The sulfonyl group’s pKa (~1.5) and carboxamide’s neutrality suggest solubility is pH-insensitive in physiological ranges; pre-dissolution in mildly acidic buffers (pH 4–5) may improve dispersion .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with serotonin or dopamine receptors?
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to 5-HT or D receptors, leveraging the phenylpiperazine moiety’s known affinity for GPCRs. Docking grids should focus on transmembrane helices 3 and 5 .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of sulfonyl-group interactions with receptor hydrophobic pockets .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Orthogonal Assays : Combine MTT assays with live-cell imaging (e.g., Annexin V/PI staining) to distinguish apoptosis from necrosis .
- Metabolic Profiling : LC-MS-based metabolomics can identify cell-line-specific off-target effects (e.g., mitochondrial disruption in HepG2 vs. HEK293) .
- Batch Consistency : Verify compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to rule out assay artifacts from decomposition .
Q. How can SAR studies elucidate the role of the isopropylphenyl group in modulating activity?
- Analog Synthesis : Replace the isopropyl group with tert-butyl, cyclopropyl, or hydrogen to probe steric and electronic effects. Use Miyaura borylation for late-stage diversification .
- Free-Wilson Analysis : Quantify contributions of substituents to logP and IC values. The isopropyl group’s +0.5 logP increment may enhance blood-brain barrier penetration .
Q. What crystallographic challenges arise in resolving polymorphic forms of this compound?
- Crystal Screening : Use high-throughput vapor diffusion (96-well plates) with PEGs and salts to isolate stable polymorphs. The sulfonyl group’s conformational flexibility may yield multiple crystal forms .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands are critical for handling non-merohedral twinning, common in piperazine-containing structures .
Methodological Guidelines
- Synthetic Reproducibility : Document inert atmosphere (N/Ar) for moisture-sensitive steps and characterize intermediates via FTIR (e.g., sulfonyl chloride C=O stretch at 1,370 cm) .
- Data Reporting : Adhere to Acta Crystallographica standards for crystallographic data (R < 5%, completeness >99%) and provide raw NMR/FID files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
